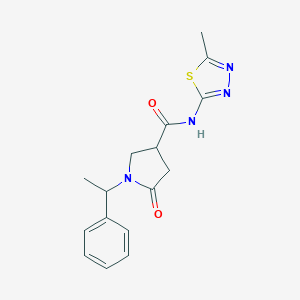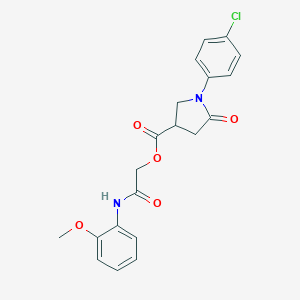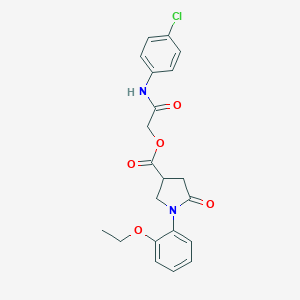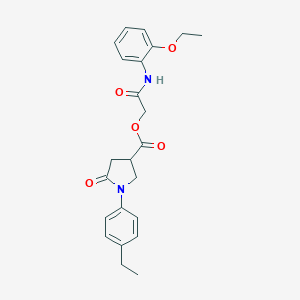![molecular formula C17H15Cl2NO5 B270946 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270946.png)
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cellular processes. This leads to the disruption of normal cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have insecticidal activity against certain pests. However, the compound has not been extensively studied for its effects on human or animal physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in lab experiments is its potential to selectively target cancer cells or pests without harming normal cells or beneficial insects. However, the limitations of this compound include its limited solubility in water and its potential toxicity to non-target organisms.
Orientations Futures
Future research on 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate could focus on improving its solubility and reducing its toxicity to non-target organisms. It could also investigate its potential use in combination with other compounds or therapies for cancer treatment. Additionally, further studies could explore its potential applications in materials science, such as in the synthesis of novel polymers or nanomaterials.
Méthodes De Synthèse
The synthesis of 2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 3,4-dichloroaniline with ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate in the presence of a catalyst. The reaction yields the desired compound, which can be purified using standard methods.
Applications De Recherche Scientifique
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising activity against certain cancer cell lines. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been investigated for its potential use in the synthesis of novel materials.
Propriétés
Nom du produit |
2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate |
|---|---|
Formule moléculaire |
C17H15Cl2NO5 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
[2-(3,4-dichloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H15Cl2NO5/c18-10-2-1-8(5-11(10)19)20-13(21)6-24-16(22)14-7-3-9-12(4-7)25-17(23)15(9)14/h1-2,5,7,9,12,14-15H,3-4,6H2,(H,20,21) |
Clé InChI |
XDBLINCRGNVXGY-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)O3 |
SMILES canonique |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)Cl)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270864.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

